ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a pyrrole ring, a benzoyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-(1H-pyrrol-1-yl)benzoic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl (2-{[4-(1H-pyrrol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)acetate.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cancer cell metabolism by binding to active sites or interfering with signaling pathways. The thiazole and pyrrole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{[4-(1H-imidazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[4-(1H-indol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[4-(1H-benzimidazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-pyrrol-1-ylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-16(22)11-14-12-25-18(19-14)20-17(23)13-5-7-15(8-6-13)21-9-3-4-10-21/h3-10,12H,2,11H2,1H3,(H,19,20,23) |
InChI Key |
HGVNGJADIMFFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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